molecular formula C10H24ClNO B13770487 2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride CAS No. 63834-32-2

2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride

Cat. No.: B13770487
CAS No.: 63834-32-2
M. Wt: 209.76 g/mol
InChI Key: XVKMPUZIWXZDAD-UHFFFAOYSA-N
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Description

2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride is a chemical compound with a complex structure It is a derivative of heptanol, characterized by the presence of dimethyl and methylamino groups, along with a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride typically involves multiple steps. One common method includes the alkylation of 2,5-dimethylheptanol with a methylamine derivative, followed by the introduction of a hydrochloride group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on optimizing yield and minimizing waste, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methylamino group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles like hydroxide or cyanide ions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound may be used in studies involving cell signaling and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as its role in drug development, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride involves its interaction with specific molecular targets. The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing biological pathways. The compound may act on enzymes or receptors, altering their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Heptanol, 6-amino-2-methyl-: This compound shares a similar heptanol backbone but differs in the position and type of substituents.

    2-Heptanol, 2,5-dimethyl-: Lacks the methylamino group, resulting in different chemical properties and reactivity.

Uniqueness

2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride is unique due to the presence of both dimethyl and methylamino groups, which confer distinct chemical and biological properties

Properties

CAS No.

63834-32-2

Molecular Formula

C10H24ClNO

Molecular Weight

209.76 g/mol

IUPAC Name

(6-hydroxy-3,6-dimethylheptan-2-yl)-methylazanium;chloride

InChI

InChI=1S/C10H23NO.ClH/c1-8(9(2)11-5)6-7-10(3,4)12;/h8-9,11-12H,6-7H2,1-5H3;1H

InChI Key

XVKMPUZIWXZDAD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)(C)O)C(C)[NH2+]C.[Cl-]

Origin of Product

United States

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